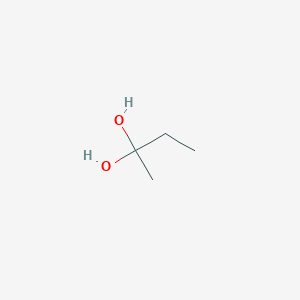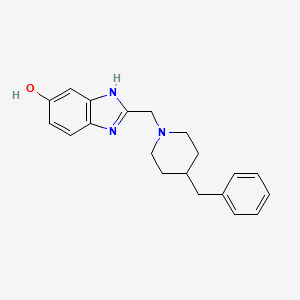boranyl CAS No. 718642-18-3](/img/structure/B12530955.png)
[(3-Chloro-4-methoxyphenyl)methyl](hydroxy)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-4-methoxyphenyl)methylboranyl is an organoboron compound that features a boron atom bonded to a hydroxy group and a [(3-chloro-4-methoxyphenyl)methyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)methylboranyl typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with a boronic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the formation of the boron-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-4-methoxyphenyl)methylboranyl undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced to form a borane derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia or thiols are used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of substituted [(3-chloro-4-methoxyphenyl)methyl] derivatives.
Applications De Recherche Scientifique
(3-Chloro-4-methoxyphenyl)methylboranyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3-Chloro-4-methoxyphenyl)methylboranyl involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in medicinal chemistry.
Comparaison Avec Des Composés Similaires
(3-Chloro-4-methoxyphenyl)methylboranyl can be compared with other organoboron compounds such as:
Phenylboronic acid: Similar in structure but lacks the chloro and methoxy substituents.
3-Chlorophenylboronic acid: Similar but lacks the methoxy group.
4-Methoxyphenylboronic acid: Similar but lacks the chloro group.
Propriétés
Numéro CAS |
718642-18-3 |
|---|---|
Formule moléculaire |
C8H9BClO2 |
Poids moléculaire |
183.42 g/mol |
InChI |
InChI=1S/C8H9BClO2/c1-12-8-3-2-6(5-9-11)4-7(8)10/h2-4,11H,5H2,1H3 |
Clé InChI |
AARIDVICQJBSPY-UHFFFAOYSA-N |
SMILES canonique |
[B](CC1=CC(=C(C=C1)OC)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[3-(anthracen-9-yl)prop-2-yn-1-yl] benzene-1,3,5-tricarboxylate](/img/structure/B12530872.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![4-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-7-nitro-2,1,3-benzoxadiazole](/img/structure/B12530899.png)
![2-Methyl-1,4-bis[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B12530901.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)

![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)



![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)
